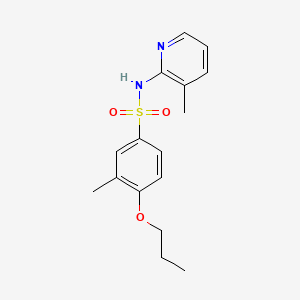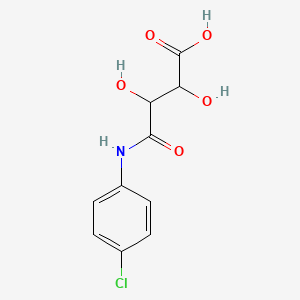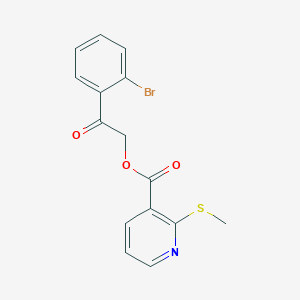![molecular formula C18H16ClN3O3 B13367499 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-5-methoxy-4(1H)-pyridinone is a complex organic compound that features a unique structure combining indole and pyridinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-5-methoxy-4(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the indole and pyridinone moieties through a carbonylation reaction, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-5-methoxy-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atom in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
2-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-5-methoxy-4(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 2-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-5-methoxy-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, such as kinases or receptors, to modulate their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Pyridinone Derivatives: Compounds containing the pyridinone moiety, such as pirfenidone and leflunomide.
Uniqueness
2-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-5-methoxy-4(1H)-pyridinone is unique due to its combined indole and pyridinone structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to compounds with only one of these moieties.
属性
分子式 |
C18H16ClN3O3 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
2-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-5-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C18H16ClN3O3/c1-25-17-8-20-15(7-16(17)23)18(24)22-5-4-14-12(9-22)11-6-10(19)2-3-13(11)21-14/h2-3,6-8,21H,4-5,9H2,1H3,(H,20,23) |
InChI 键 |
HZETYEUFBAJRLN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CNC(=CC1=O)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)





![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)

![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)

![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
![2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B13367509.png)
